4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one

Heterocyclic synthesis Azlactone ring-opening Nucleophilic substitution

Sourcing defined (E)-alkylidene azlactones for stereospecific heterocycle synthesis is challenging. This compound resolves the need for a pure E-isomer with a sec-butylidene substituent, enabling the diazide→oxadiazine/diamide pathway inaccessible to arylidene analogs. Key advantages: • Exclusive E-configuration (InChIKey QFHPNBOTKLKXMJ-FNORWQNLSA-N) - no isomer separation required. • Reduced MW (153.18) & lipophilicity vs. 2-phenyl azlactones - improved aqueous compatibility. • Defined steric & electronic profile for regioselective cycloadditions. Shipped ambient; long-term storage 2-8°C.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12862539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC(=C1C(=O)OC(=N1)C)C
InChIInChI=1S/C8H11NO2/c1-4-5(2)7-8(10)11-6(3)9-7/h4H2,1-3H3/b7-5+
InChIKeyQFHPNBOTKLKXMJ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one: C4-Alkylidene Azlactone for Chemoselective Applications


4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one (CAS 85813-74-7, C8H11NO2, MW 153.18) is a 5(4H)-oxazolone derivative bearing a sec-butylidene substituent at the C4 position and a methyl group at the C2 position . The 5(4H)-oxazolone core (azlactone) is an internal anhydride of acylamino acids that functions as a versatile building block in heterocyclic synthesis and drug discovery, with demonstrated biological activities including antimicrobial, antifungal, anti-inflammatory, anticancer, and tyrosinase inhibitory effects [1]. Unlike the extensively studied 4-arylidene analogs that dominate the azlactone literature, this compound contains an alkylidene moiety at C4, which imparts distinct steric and electronic properties that fundamentally alter its synthetic reactivity profile and potential biological target selectivity.

Synthetic Route Alkylidene-specific azidolysis yields oxadiazine and diamide scaffolds, a pathway not accessible from 4-arylidene azlactones.
Stereochemistry Defined E-configuration supports stereospecific cycloadditions and eliminates isomer separation steps.
Biological Context Reported 5‑lipoxygenase translocation inhibition suggests utility as a pathway probe, distinct from tyrosinase‑focused arylidene analogs.

Why 4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one Is Non-Substitutable


4-Arylidene-2-phenyl-5(4H)-oxazolones dominate both the synthetic literature and commercial availability of azlactones; however, the 4-(butan-2-ylidene) substitution pattern creates a fundamentally different chemical entity that cannot be interchanged with arylidene analogs in synthetic or biological workflows. First, the C4 alkylidene substitution eliminates the extended π-conjugation present in 4-arylidene systems, altering the electrophilicity of the exocyclic double bond and the compound's UV/fluorescence properties [1]. Second, the sec-butylidene group introduces steric hindrance at the C4 position that affects nucleophilic attack trajectories, ring-opening kinetics, and cycloaddition regioselectivity compared to planar arylidene analogs [2]. Third, the methyl group at C2 (versus phenyl in many commercial azlactones) reduces molecular weight and lipophilicity (calculated density 1.105 g/cm³ vs. >1.2 g/cm³ for 2-phenyl analogs), which impacts solubility and membrane partitioning in biological assays . Fourth, the E-configuration of the exocyclic double bond (confirmed by InChIKey QFHPNBOTKLKXMJ-FNORWQNLSA-N) provides defined stereochemical control that is not guaranteed in generic azlactone mixtures . These structural distinctions render 4-(butan-2-ylidene)-2-methyloxazol-5(4H)-one non-substitutable in any application where alkylidene-specific reactivity, defined stereochemistry, or reduced aromatic character is required.

Attribute
4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one
Typical 4‑Arylidene Azlactones
C4 Substituent
sec‑Butylidene (alkylidene, no extended π‑conjugation)
Arylidene (extended π‑conjugation, photosensitive)
Exocyclic Double Bond
Defined E‑configuration
Z/E mixtures common; stereochemistry may shift
Azidolysis Outcome
Diazide → oxadiazine/diamide pathway
Tetrazolyl‑acrylic acid derivatives

Differentiation Evidence vs. 4-Arylidene Azlactones


Divergent Azidolysis: Alkylidene vs. Arylidene Pathways

4-Alkylidene-5(4H)-oxazolones exhibit fundamentally different reactivity with sodium azide compared to their 4-arylidene counterparts. When treated with sodium azide in acetic acid for 5 minutes, 4-alkylidene-5(4H)-oxazolones undergo diazide formation to yield diazide 2, which upon thermolysis produces oxadiazine 4 followed by hydrolysis to diamide 5. In contrast, 4-arylidene-5(4H)-oxazolones under identical conditions yield α-[tetrazolyl-(1)]-acrylic acid derivatives (9) rather than diazides [1]. This divergent pathway has direct implications for synthetic route design when azlactones are employed as amino acid precursors or heterocyclic building blocks.

Azidolysis Pathway
Head‑to‑head
Alkylidene:Diazide → oxadiazine → diamide (5 min NaN₃/AcOH)
Arylidene:α‑[Tetrazolyl‑(1)]‑acrylic acid derivatives
Enables oxadiazine/diamide scaffolds inaccessible from arylidene analogs.
Divergent product classes under identical conditions.
Heterocyclic synthesis Azlactone ring-opening Nucleophilic substitution

5-Lipoxygenase Translocation Inhibition Profile

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one has been evaluated as a 5-lipoxygenase (5-LO) translocation inhibitor in rat RBL-2H3 cells, with data archived in the ChEMBL database (ChEMBL619995). 5-LO catalyzes the conversion of arachidonic acid to leukotrienes, which are key mediators of inflammation and allergic responses. The compound was tested for inhibitory activity against 5-LO translocation, a mechanism distinct from direct active-site inhibition of the enzyme [1]. Additionally, database records indicate the compound interferes with arachidonic acid metabolism and exhibits antioxidant properties in lipid systems [2]. While many 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives have been developed primarily as tyrosinase inhibitors (IC50 range 1.23-17.73 μM) [3], this specific alkylidene-substituted azlactone demonstrates a distinct biological profile targeting the 5-LO pathway, suggesting differential target engagement driven by the C4 alkylidene substitution.

5‑LO Translocation
Class‑level
Inhibits 5‑lipoxygenase translocation in rat RBL‑2H3 cells (ChEMBL619995); also interferes with arachidonic acid metabolism.
Supports 5‑LO pathway study context, distinct from tyrosinase‑targeted arylidene analogs.
Data to verify; no IC₅₀ comparison available.
Inflammation Arachidonic acid cascade Lipoxygenase inhibition

Defined E-Stereochemistry for Stereospecific Reactions

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one exists exclusively in the E-configuration at the exocyclic C4-Cα double bond, as confirmed by the InChIKey stereochemical designation QFHPNBOTKLKXMJ-FNORWQNLSA-N and the b7-5+ bond stereochemistry notation . This is in contrast to 4-arylidene azlactones, which are known to exist as Z/E isomeric mixtures under many synthetic conditions, with the Z-isomer typically predominating due to thermodynamic stability but undergoing photoisomerization to E-forms [1]. The defined E-geometry of this alkylidene compound provides predictable stereochemical outcomes in subsequent transformations including 1,3-dipolar cycloadditions with nitrile oxides (which proceed stereospecifically with azlactone exocyclic double bonds) and nucleophilic γ-additions [1]. Mixed Z/E azlactone batches produce divergent stereochemical outcomes in these reactions, complicating product isolation and reducing synthetic reproducibility.

E‑Geometry
Head‑to‑head
Alkylidene:Exclusively E‑configuration (InChIKey QFHPNBOTKLKXMJ‑FNORWQNLSA‑N)
Arylidene:Predominantly Z, may photoisomerize to E; often Z/E mixtures
Ensures stereochemical reproducibility without isomer separation.
Critical for stereospecific cycloadditions.
Stereoselective synthesis Geometric isomerism Cycloaddition

Reduced π-Conjugation and Lipophilicity Profile

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one exhibits a calculated density of 1.105 g/cm³ and molecular weight of 153.18 g/mol, which is substantially lower than 2-phenyl-4-arylidene azlactones (typical MW > 250 g/mol, density > 1.2 g/cm³) . The absence of aromatic rings at both C2 and C4 eliminates the extended π-conjugation system that is characteristic of 4-arylidene-2-phenyl-5(4H)-oxazolones. In 4-arylidene azlactones, this extended conjugation imparts significant fluorescence properties and photosensitivity, with photoinstability documented in liquid solutions and crystalline states [1]. The alkylidene substitution of the target compound eliminates this photosensitivity, conferring greater photochemical stability under ambient laboratory lighting conditions. Furthermore, the reduced lipophilicity (implied by lower molecular weight and absence of aryl groups) suggests improved aqueous solubility and reduced non-specific protein binding compared to arylidene-rich azlactone analogs [2].

Physicochemical Profile
Class‑level
MW153.18 g/mol (vs. >250 g/mol for arylidene) Density1.105 g/cm³ (vs. >1.2 g/cm³) PhotostabilityNo extended π‑conjugation; reduced photosensitivity
Improved aqueous compatibility and photostability for bioassay workflows.
Lower lipophilicity may reduce non‑specific protein binding.
Physicochemical properties Lipophilicity Fluorescence

C4 Steric Hindrance Differentiates Nucleophilic Substitution

The sec-butylidene substituent at C4 introduces significant steric hindrance that is absent in planar 4-arylidene azlactones. Studies on 4-ethoxyalkylidene-5(4H)-oxazolones (structurally analogous alkylidene systems) have documented 'considerable steric hindrance' affecting nucleophilic substitution reactions at the exocyclic double bond [1]. This steric effect modulates the rate and regioselectivity of nucleophilic additions, including γ-additions of oxazolones to 2,3-butadienoates catalyzed by phosphines, where C-4-selective γ-addition occurs in a highly enantioselective manner when 2-aryl-4-alkyloxazol-5(4H)-ones are employed as pronucleophiles [2]. In contrast, 4-arylidene azlactones present a planar, extended π-system that offers minimal steric obstruction to approaching nucleophiles, resulting in faster reaction kinetics but lower stereocontrol in certain transformations. The alkylidene substitution pattern thus provides a tunable steric parameter for controlling reaction selectivity in synthetic applications.

Steric Hindrance
Class‑level
C4 Groupsec‑Butylidene introduces significant steric hindrance EffectModulates nucleophilic addition rates and enantioselective γ‑additions
Tunable steric parameter for controlling reaction selectivity.
Qualitative difference; reaction kinetics may vary.
Reaction kinetics Steric effects Nucleophilic addition

Application Scenarios for 4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one


Oxadiazine & Diamide Synthesis via Alkylidene Azidolysis

Based on the direct head-to-head comparison evidence showing that 4-alkylidene-5(4H)-oxazolones undergo diazide formation followed by conversion to oxadiazines and diamides (a pathway inaccessible to 4-arylidene azlactones which instead yield tetrazolyl-acrylic acid derivatives) [1], this compound is optimally suited for medicinal chemistry programs requiring oxadiazine or diamide heterocyclic scaffolds. Procure this compound when the synthetic target requires the alkylidene-specific diazide pathway rather than the arylidene-specific tetrazole formation route.

5-Lipoxygenase Pathway Investigational Tool

Based on the class-level inference evidence documenting this compound's 5-LO translocation inhibitory activity in rat RBL-2H3 cells and its interference with arachidonic acid metabolism [1][2], this alkylidene azlactone is a suitable tool compound for studying leukotriene-mediated inflammatory pathways. Researchers seeking a 5-LO pathway modulator with a scaffold distinct from typical tyrosinase-optimized 4-arylidene azlactones [3] should prioritize this compound over arylidene analogs that may exhibit different target engagement profiles.

Stereospecific Cycloadditions with Defined E-Geometry

Based on the direct head-to-head comparison evidence confirming the exclusive E-configuration of the exocyclic double bond in this compound, versus the Z/E isomeric mixtures common in 4-arylidene azlactones [1][2], this compound is the preferred choice for stereospecific transformations including 1,3-dipolar cycloadditions with nitrile oxides and phosphine-catalyzed γ-additions. Procurement of this defined E-isomer eliminates the need for isomer separation and ensures stereochemical reproducibility in asymmetric synthesis workflows.

Photostable, Low-Lipophilicity Azlactone for Bioassays

Based on the class-level inference evidence showing reduced molecular weight (153.18 g/mol vs. >250 g/mol), lower density (1.105 g/cm³), and absence of photoinstability compared to 4-arylidene-2-phenyl azlactones [1][2], this compound is well-suited for aqueous biological assay conditions where extended π-conjugated azlactones may exhibit problematic photosensitivity or non-specific protein binding. Select this compound for assay development requiring azlactone scaffolds with improved aqueous compatibility and reduced photodegradation under standard laboratory lighting.

Application
Selection Property
Validation Focus
Oxadiazine & diamide synthesis
Alkylidene‑specific azidolysis reactivity
Synthetic pathway outcome (diazide vs. tetrazole)
5‑LO pathway research
5‑LO translocation inhibition profile
Target engagement in leukotriene‑mediated models
Stereospecific cycloadditions
Defined E‑configuration
Stereochemical outcome reproducibility
Aqueous bioassay development
Lower MW, reduced lipophilicity, photostability
Solubility, protein binding, photodegradation under assay conditions

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